REACTION_CXSMILES
|
[H-].[Na+].[N+:3]([C:6]1[CH:14]=[C:13]2[C:9]([C:10]([CH:15]=O)=[N:11][NH:12]2)=[CH:8][CH:7]=1)([O-:5])=[O:4].[CH3:17][Si:18]([CH2:21][CH2:22][O:23][CH2:24]Cl)([CH3:20])[CH3:19].[NH4+].[Cl-]>O.C1COCC1>[CH3:15][C:10]1[C:9]2[C:13](=[CH:14][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=2)[N:12]([CH2:24][O:23][CH2:22][CH2:21][Si:18]([CH3:20])([CH3:19])[CH3:17])[N:11]=1 |f:0.1,4.5|
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Name
|
|
Quantity
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2.26 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C2C(=NNC2=C1)C=O
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Name
|
|
Quantity
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2.3 mL
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Type
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reactant
|
Smiles
|
C[Si](C)(C)CCOCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at about 0° C. for about 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at about 0° C. for about 10 min
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Duration
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10 min
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Type
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STIRRING
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Details
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stirred at rt for about 72 h
|
Duration
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72 h
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
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extracted with DCM (2×50 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (80 g silica gel)
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Type
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WASH
|
Details
|
eluting with 10 to 25% EtOAc/heptane
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Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C2=CC(=CC=C12)[N+](=O)[O-])COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.915 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |